molecular formula C7H4ClN3O B1457912 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1367868-00-5

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B1457912
CAS No.: 1367868-00-5
M. Wt: 181.58 g/mol
InChI Key: YCDSHMBDFBSDIU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a bicyclic heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. Its IUPAC name, This compound , reflects its structural features: a chlorine atom at position 2 of the pyrimidine ring and an aldehyde group at position 5 of the pyrrole moiety. The molecular formula is C₇H₄ClN₃O , with a molar mass of 181.58 g/mol . Key identifiers include:

Property Value
CAS Registry Number 1367868-00-5
SMILES O=C/C1=C/NC2=NC(Cl)=NC=C21
InChIKey YCDSHMBDFBSDIU-UHFFFAOYSA-N
Synonyms This compound; L14232 (AChemBlock)

The planar structure enables π-π stacking interactions, while the aldehyde group provides a reactive site for nucleophilic additions or condensations.

Historical Context and Relevance in Heterocyclic Chemistry

Pyrrolo[2,3-d]pyrimidines gained prominence in the 1990s as synthetic methodologies evolved. Early routes, such as those described in US5254687A (1996), involved cyclization of 2-amino furans with nitrile derivatives. However, these methods often required palladium catalysts, limiting scalability.

Breakthroughs emerged in the 2010s with nickel- and copper-mediated couplings. For example, CN113354650B (2021) detailed a three-step synthesis starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, using Vilsmeier-Haack formylation to introduce the aldehyde group. Modern approaches prioritize atom economy, as seen in CN106478641B (2020), which achieved intramolecular cyclization via acrylate intermediates without precious metals.

The compound’s historical significance lies in its role as a precursor to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , a key intermediate in kinase inhibitor development.

Strategic Importance as a Building Block in Medicinal Chemistry

This scaffold is pivotal in designing Janus kinase (JAK) inhibitors , exemplified by compound 9a (IC₅₀ = 0.29 nM against JAK3), which showed efficacy in rheumatoid arthritis models. The aldehyde group enables diverse derivatization:

Modification Application Example
Schiff base formation Covalent inhibition of cysteine residues JAK3-selective inhibitors
Reductive amination Introduction of solubilizing groups Anticancer agents targeting CDK9
Knoevenagel condensation Extended conjugation for fluorescence probes Cellular imaging tools

In WO2010020905A1 (2009), analogues of this scaffold demonstrated nanomolar potency against JAK1/3, offering alternatives to steroid therapies. The chlorine atom at position 2 enhances electrophilicity, facilitating Suzuki-Miyaura couplings for aryl group introductions.

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-10-2-5-4(3-12)1-9-6(5)11-7/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDSHMBDFBSDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

  • Starting Material: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine or closely related chloro-substituted pyrrolo[2,3-d]pyrimidines.
  • Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) are reacted to form the Viersmeier reagent in situ.
  • Reaction: The Viersmeier reagent then reacts with the pyrrolo[2,3-d]pyrimidine substrate to introduce the formyl group at the 5-position, yielding this compound.
  • Conditions: Mild temperatures, often ambient to slightly elevated, with straightforward work-up.

Advantages

  • Uses inexpensive and readily available reagents.
  • Mild reaction conditions suitable for scale-up.
  • High selectivity for formylation at the 5-position.
  • Simple operational procedure with low equipment requirements.

Stepwise Synthetic Route Including Oximation and Dehydration (For Related Nitrile Derivatives)

Though focused on the aldehyde, some preparation methods extend the aldehyde intermediate towards nitrile derivatives via oximation and dehydration. This sequence confirms the aldehyde's accessibility and stability.

  • Step 1: Formylation as described above to obtain the aldehyde.
  • Step 2: Reaction of the aldehyde with hydroxylamine hydrochloride under alkaline conditions to form the oxime.
  • Step 3: Treatment of the oxime with a dehydrating agent converts it into a nitrile derivative.

This sequence underscores the aldehyde's role as a versatile intermediate in pyrrolo[2,3-d]pyrimidine chemistry.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Product Yield/Notes Reference
1 2-chloro-7H-pyrrolo[2,3-d]pyrimidine POCl3 + DMF (Viersmeier reagent) This compound Mild conditions, industrially feasible
2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine POCl3 + DMF → aldehyde → hydroxylamine (oxime) → dehydration reagent Aldehyde → oxime → nitrile derivatives Stepwise synthesis, aldehyde as key intermediate
3 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Di-tert-butyl dicarbonate, Pd/C hydrogenation, deprotection 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (core) High yield, mild conditions, scalable

Research Findings and Industrial Relevance

  • The Viersmeier–Haack formylation is a classical, well-established method adapted for this heterocyclic system, providing a reliable route to the aldehyde intermediate.
  • The availability of the aldehyde enables further functionalization, such as conversion to nitriles, which are valuable in kinase inhibitor synthesis.
  • The method using selective dechlorination and protection/deprotection steps offers an alternative route to the core structure, which can then be derivatized.
  • These methods emphasize mild reaction conditions, cost-effectiveness, and suitability for large-scale pharmaceutical manufacturing.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a precursor for synthesizing compounds with anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit specific cancer cell lines, demonstrating promising activity against breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Synthesis of Anticancer Agents
A notable study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives from this compound. These derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced anticancer activity, suggesting that this compound serves as a valuable building block in drug design .

Synthetic Applications

Building Block in Organic Synthesis
The compound is frequently used as a building block in organic synthesis due to its reactive aldehyde group and chlorinated pyrrole structure. It can participate in various reactions, including nucleophilic additions and cycloadditions, facilitating the formation of more complex molecular architectures.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic AdditionAldehyde + AminePyrrolo[2,3-d]pyrimidine derivatives
CycloadditionDiels-Alder conditionsPolycyclic compounds
Condensation ReactionsBase-catalyzedVarious substituted pyrimidines

Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For example, it has been studied as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Study: CYP Enzyme Inhibition
A study investigated the inhibitory effects of various derivatives of this compound on CYP1A2 and CYP3A4 enzymes. The results showed that specific modifications to the pyrrolo structure enhanced inhibition potency, suggesting its potential for developing drugs that could modulate drug metabolism .

Comparison with Similar Compounds

Key Findings and Implications

Functional Group Impact : The aldehyde at position 5 in the target compound facilitates nucleophilic additions (e.g., forming hydrazones or oximes), making it versatile for derivatization. In contrast, carboxylic acid or nitrile analogues prioritize coupling reactions (e.g., amide bonds) .

Substituent-Driven Bioactivity : Chlorine at position 2 enhances electrophilicity, critical for covalent binding in kinase inhibitors , while fluorine at position 5 improves metabolic stability in antiviral agents .

Synthetic Flexibility : Microwave-assisted reactions and transition metal catalysis (e.g., Cu-catalyzed coupling) significantly improve yields for pyrrolo[2,3-d]pyrimidines compared to traditional methods .

Biological Activity

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • CAS Number: 1367868-00-5
  • Molecular Formula: C7H4ClN3O

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Target Interactions

Research indicates that compounds similar to this compound can interact with several key proteins involved in cell cycle regulation and apoptosis:

  • Bcl-2 Protein Family: Inhibition of anti-apoptotic proteins like Bcl-2 promotes apoptosis in cancer cells.
  • Cyclin-Dependent Kinases (CDKs): The compound has shown potential as a CDK inhibitor, which is crucial for cell cycle regulation and proliferation.

Biochemical Pathways

Studies have reported that treatment with similar pyrrolo[2,3-d]pyrimidine derivatives leads to:

  • Upregulation of pro-apoptotic proteins such as BAX.
  • Downregulation of anti-apoptotic proteins and inflammatory cytokines (e.g., IL-8) .

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), HepG2 (liver cancer), HeLa (cervical cancer).
  • IC50 Values: The compound has shown varying IC50 values across different cell lines, indicating its selective potency .

Table 1: Summary of Cytotoxicity Data

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.66Induction of apoptosis via BAX upregulation
HepG20.38Cell cycle arrest at G1/S phase
HeLa0.44Modulation of CDK activity

Study on HepG2 Cells

A detailed study on HepG2 cells revealed that treatment with a related pyrrolo[2,3-d]pyrimidine derivative led to:

  • Cell Cycle Analysis: Increased percentage of cells in the G1 phase from 43.86% to 49.18%, indicating cell cycle arrest.
  • Apoptosis Assessment: Flow cytometry showed an increase in apoptotic cells from 0.51% to 15.63% post-treatment .

Comparative Studies

In comparative studies with other pyrrolo[2,3-d]pyrimidine derivatives, it was found that:

  • The introduction of electron-withdrawing groups (like chlorine) significantly enhanced biological activity against cancer cell lines.
  • Compounds without these modifications displayed lower efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, chalcone-based routes start with 2-chloro-7H-pyrrolo[2,3-d]pyrimidine and aromatic aldehydes. In a representative procedure, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.1 mol) and 1-(4-aminophenyl)ethenone (0.1 mol) are dissolved in ethanol, refluxed at 25°C for 1.5 hours, and quenched with ice to precipitate intermediates . Alternatively, reductive amination using pyrimidine-5-carbaldehyde derivatives (e.g., with piperazine) is employed to introduce substituents at the 5-position .

Q. How is NMR spectroscopy applied to characterize this compound and its derivatives?

  • Methodological Answer : Proton (¹H) and carbon (¹³C) NMR are critical for structural validation. For 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, key observations include:
  • ¹H NMR : Signals at δ 8.5–9.5 ppm for aldehyde protons (if unprotected) and δ 6.5–7.5 ppm for aromatic pyrrolo-pyrimidine protons.
  • ¹³C NMR : Aldehyde carbons appear at ~190–200 ppm, while chlorine-substituted pyrimidine carbons resonate at 150–160 ppm .
  • Note : Deuterated solvents (e.g., DMSO-d₆) are preferred to avoid interference from residual protons.

Q. What nucleophilic substitution reactions are feasible at the 2-chloro position?

  • Methodological Answer : The 2-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example:
  • Amination : React with primary/secondary amines (e.g., piperazine) in DMF at 80–100°C for 12–24 hours to yield 2-amino derivatives .
  • Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst, aryl boronic acids, and K₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki coupling of this compound?

  • Methodological Answer : Optimization involves:
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for yield and selectivity.
  • Solvent Systems : Use polar aprotic solvents (DMF, DMSO) for electron-deficient pyrimidines.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Base Selection : Cs₂CO₃ enhances reactivity in SNAr compared to weaker bases like NaHCO₃ .

Q. What challenges arise in HPLC analysis due to tautomerism in pyrrolo-pyrimidine derivatives?

  • Methodological Answer : Tautomerism between keto-enol or aldehyde-hemiacetal forms can cause peak splitting or retention time variability. Mitigation strategies include:
  • Mobile Phase Adjustment : Use acidic buffers (0.1% formic acid) to stabilize the protonated aldehyde form.
  • Column Choice : C18 columns with end-capping reduce secondary interactions with tautomers.
  • Temperature Control : Operate HPLC at 25–30°C to minimize thermal equilibration shifts .

Q. How do substituents at the 5-carbaldehyde position influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :
  • Aldehyde as a Warhead : The aldehyde group can form covalent bonds with catalytic lysine residues in kinases (e.g., EGFR).
  • Derivatization : Conversion to urea or carbamate derivatives (via condensation with amines) enhances solubility and selectivity. For example, urea derivatives show improved antifungal activity (MIC: 8–32 µg/mL) compared to parent aldehydes .
  • Electron-Withdrawing Effects : Chlorine at the 2-position increases electrophilicity, enhancing binding to ATP pockets .

Q. What regioselectivity is observed in electrophilic substitutions on the pyrrolo-pyrimidine scaffold?

  • Methodological Answer : Electrophilic attacks favor the 4- and 6-positions due to electron-rich pyrrole nitrogen atoms. For example:
  • Nitration : HNO₃/H₂SO₄ selectively nitrates the 4-position.
  • Halogenation : NBS or NCS in DMF brominates or chlorinates the 6-position.
  • Steric Effects : Bulky substituents at the 5-carbaldehyde position divert electrophiles to less hindered sites .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : The aldehyde group protonates, reducing nucleophilic attack but risking hydrolysis of the pyrrolo-pyrimidine ring.
  • Basic Conditions (pH > 8) : Aldehydes undergo Cannizzaro disproportionation or form hydrates. Stabilize with inert atmospheres (N₂/Ar) and low temperatures (0–4°C).
  • Storage Recommendations : Store at -20°C under desiccation (e.g., P₂O₅) to prevent aldol condensation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Reactant of Route 2
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2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

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